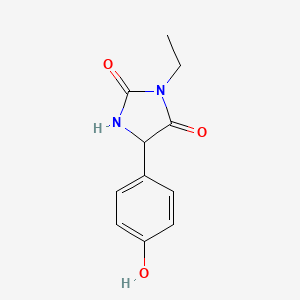
N,N-Bis(2-hydroxyethyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-hydroxyethyl)-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom of the amide, and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with diethanolamine. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bond. The reaction conditions generally include heating the reaction mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zinc-doped calcium oxide nanospheroids, can further enhance the efficiency of the reaction .
化学反应分析
Types of Reactions
N,N-Bis(2-hydroxyethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N,N-bis(2-formyl)ethyl-3-methylbenzamide or N,N-bis(2-carboxyethyl)-3-methylbenzamide.
Reduction: Formation of N,N-bis(2-aminoethyl)-3-methylbenzamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
N,N-Bis(2-hydroxyethyl)-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
作用机制
The mechanism of action of N,N-Bis(2-hydroxyethyl)-3-methylbenzamide involves its ability to form stable coordination complexes with metal ions. The hydroxyethyl groups act as chelating agents, binding to metal ions and stabilizing them. This property makes it useful in various applications, such as catalysis and metal ion sequestration .
相似化合物的比较
Similar Compounds
N,N-Bis(2-hydroxyethyl)taurine: Similar in structure but contains a sulfonic acid group instead of a benzamide group.
Methyldiethanolamine: Contains a methyl group attached to the nitrogen atom instead of a benzamide group.
Uniqueness
N,N-Bis(2-hydroxyethyl)-3-methylbenzamide is unique due to the presence of both hydroxyethyl and methylbenzamide groups, which confer specific chemical properties and reactivity
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
N,N-bis(2-hydroxyethyl)-3-methylbenzamide |
InChI |
InChI=1S/C12H17NO3/c1-10-3-2-4-11(9-10)12(16)13(5-7-14)6-8-15/h2-4,9,14-15H,5-8H2,1H3 |
InChI 键 |
LYVRTSPMTJLZMF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![13-hydroxy-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940230.png)
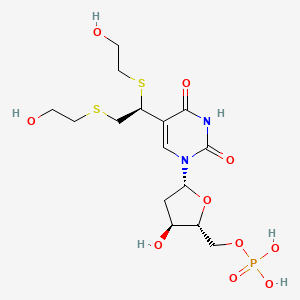

![(3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12940244.png)
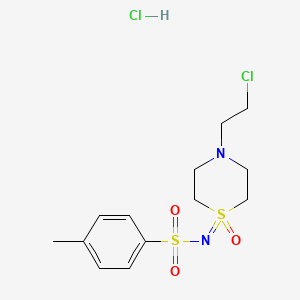
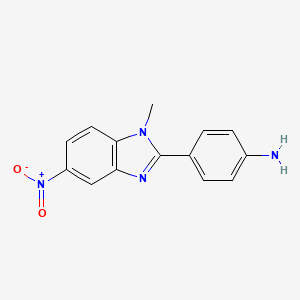
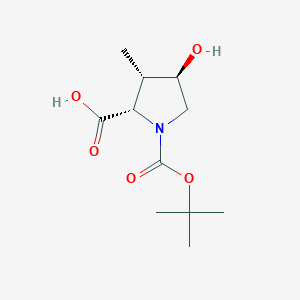



![(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12940298.png)
